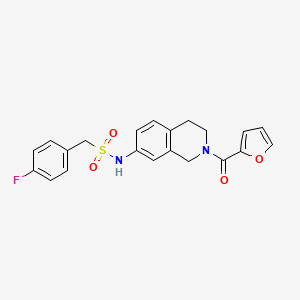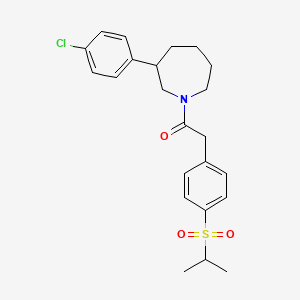
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a chemical compound that belongs to the family of benzophenone derivatives. It is commonly known as Suvorexant and is a selective antagonist of orexin receptors. Orexin is a neuropeptide that plays a crucial role in regulating sleep-wakefulness cycles, energy balance, and reward-seeking behavior. Suvorexant is a promising drug candidate for the treatment of insomnia and other sleep disorders.
Scientific Research Applications
Vibrational and Structural Observations
A study conducted by Shana Parveen S et al. (2016) focused on the molecular structure and vibrational spectra of a compound similar to 1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone. They performed a detailed experimental and theoretical analysis, including HOMO-LUMO analysis and molecular docking studies. The research indicated potential inhibitory activity against kinesin spindle protein (KSP), suggesting applications in molecular biology and pharmacology.
Antimicrobial and Anticancer Properties
Deepak Verma et al. (2015) conducted a study on compounds structurally related to the specified chemical, examining their antimicrobial and anticancer activities (Verma et al., 2015). Their findings indicated that certain derivatives exhibited significant antimicrobial properties and potent anticancer activity against HCT 116 cancer cell lines. This highlights the compound's potential in developing novel treatments for infectious diseases and cancer.
Synthesis and Anxiolytic Activity
A study by H. Liszkiewicz et al. (2006) on similar compounds investigated their anxiolytic activity (Liszkiewicz et al., 2006). They synthesized various derivatives and examined their effects, finding that compounds with chlorophenyl substituents showed promising anxiolytic properties. This suggests potential therapeutic applications in treating anxiety disorders.
Synthesis and Biological Evaluation
P. Ravula et al. (2016) explored the synthesis of related compounds, evaluating their anti-inflammatory and antibacterial properties (Ravula et al., 2016). Some synthesized compounds showed potent antibacterial activity and significant anti-inflammatory effects, indicating potential uses in treating inflammatory diseases and bacterial infections.
Antitubercular Agents
D. Bhoot et al. (2011) synthesized a series of compounds, including analogs of the specified chemical, to assess their antitubercular activity (Bhoot et al., 2011). Their findings suggested potential applications in developing new treatments for tuberculosis.
properties
IUPAC Name |
1-[3-(4-chlorophenyl)azepan-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClNO3S/c1-17(2)29(27,28)22-12-6-18(7-13-22)15-23(26)25-14-4-3-5-20(16-25)19-8-10-21(24)11-9-19/h6-13,17,20H,3-5,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHUSOOOCQXYNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCCCC(C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-Chlorophenyl)azepan-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




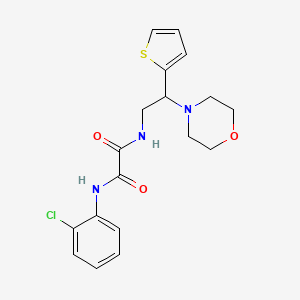
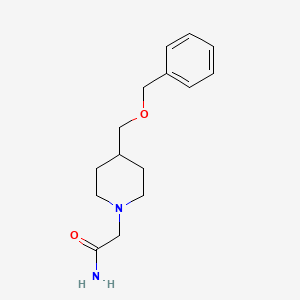

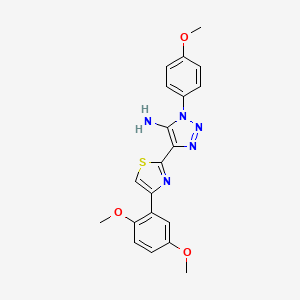
![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2779151.png)
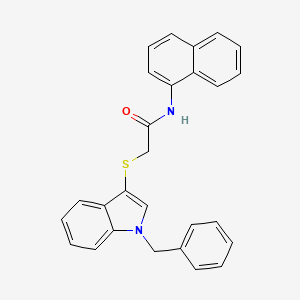

![tert-butyl methyl(2-((2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)amino)-2-oxoethyl)carbamate](/img/structure/B2779158.png)
![2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide](/img/structure/B2779159.png)
